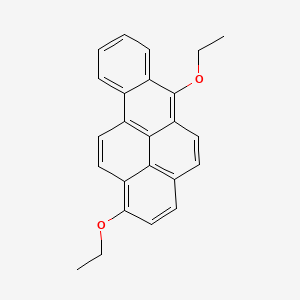
Benzo(a)pyrene, 1,6-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(a)pyrene, 1,6-diethoxy- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). Benzo(a)pyrene is known for its carcinogenic properties and is commonly found in substances resulting from incomplete combustion of organic matter, such as coal tar, tobacco smoke, and grilled meats
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyrenes, including benzo(a)pyrene derivatives, often involves indirect methods due to the limited range of direct substitution techniques. One common approach is the cyclodehydrogenation of biphenyl intermediates . This method involves the formation of pyrene derivatives through transannular ring closures and cyclizations. Specific reaction conditions, such as the use of aluminum chloride-stannic chloride and alumina, are employed to achieve the desired substitutions .
Industrial Production Methods
Industrial production of benzo(a)pyrene derivatives typically involves the isolation of benzo(a)pyrene from coal tar, followed by chemical modifications to introduce ethoxy groups. The process may include steps such as nitration, reduction, and etherification to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(a)pyrene, 1,6-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as ozone, chromic acid, and chlorinating agents.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo nitration and halogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and chromic acid.
Reduction: Reducing agents such as hydrogen and metal hydrides are used.
Substitution: Nitration and halogenation reactions typically involve nitric acid and halogens, respectively.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo(a)pyrene, 1,6-diethoxy-.
Applications De Recherche Scientifique
Benzo(a)pyrene, 1,6-diethoxy- has several scientific research applications:
Mécanisme D'action
Benzo(a)pyrene, 1,6-diethoxy- exerts its effects through several mechanisms:
Oxidative Stress: The compound induces oxidative stress by producing reactive oxygen species (ROS) and disrupting antioxidant enzyme activity.
DNA Adduct Formation:
Aryl Hydrocarbon Receptor (AhR) Activation: The compound activates the AhR pathway, which regulates lipid metabolism and inflammatory responses.
Comparaison Avec Des Composés Similaires
Benzo(a)pyrene, 1,6-diethoxy- is compared with other similar compounds, such as:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another isomer of benzo(a)pyrene with different chemical properties.
Picene: A related pentacyclic aromatic species found in pitch.
Benzo fluoranthenes: Compounds with similar structures and properties.
Propriétés
Numéro CAS |
74192-50-0 |
|---|---|
Formule moléculaire |
C24H20O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1,6-diethoxybenzo[a]pyrene |
InChI |
InChI=1S/C24H20O2/c1-3-25-21-14-10-15-9-11-20-23-17(12-13-19(21)22(15)23)16-7-5-6-8-18(16)24(20)26-4-2/h5-14H,3-4H2,1-2H3 |
Clé InChI |
IFBRNTLNDNNYJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OCC)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


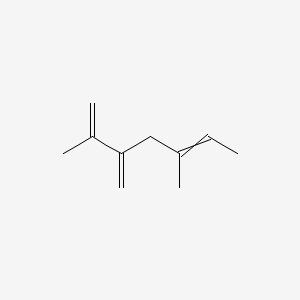
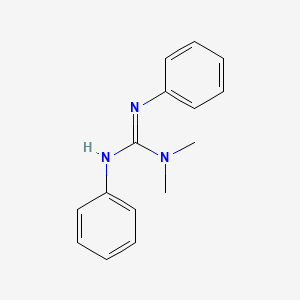
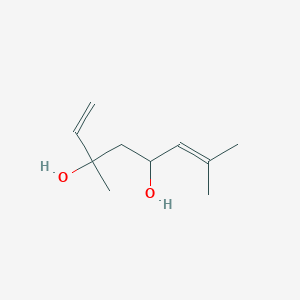
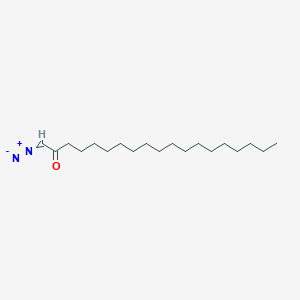
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)


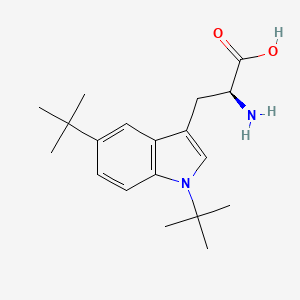
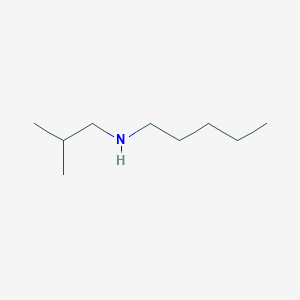
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
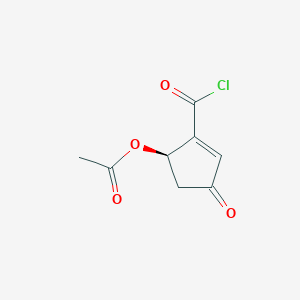
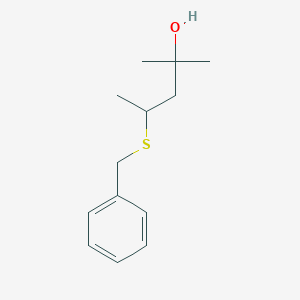
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
